molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B182471
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04340733

Procedure details

Preferably, in the present process, the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone is added to a cold mixture of phosphorus oxychloride and the disubstituted formamide. The reaction mixture is then heated to about 75°-90° C. for about 4-5 hours. The product is isolated from the reaction mixture by methods known to the art for example by cooling the reaction mixture, quenching in cold water, preferably below 40° C., and filtering to give the 3-chloro-6-(2-hydroxyphenyl)pyridazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
disubstituted formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][C:11](=O)[NH:12][N:13]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:11]1[N:12]=[N:13][C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[OH:1])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1C=CC(NN1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
disubstituted formamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to about 75°-90° C. for about 4-5 hours
Duration
4.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The product is isolated from the reaction mixture by methods
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
quenching in cold water, preferably below 40° C.
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.